molecular formula C12H9ClO3 B14159052 2-(1-Chloronaphthalen-2-yl)oxyacetic acid CAS No. 41791-47-3

2-(1-Chloronaphthalen-2-yl)oxyacetic acid

Katalognummer: B14159052
CAS-Nummer: 41791-47-3
Molekulargewicht: 236.65 g/mol
InChI-Schlüssel: FUJBOABXGGWARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Chloronaphthalen-2-yl)oxyacetic acid is a chemical compound with the molecular formula C12H9ClO3 It is known for its unique structure, which includes a chlorinated naphthalene ring attached to an acetic acid moiety through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloronaphthalen-2-yl)oxyacetic acid typically involves the reaction of 1-chloronaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of chloroacetic acid attacks the chlorinated naphthalene ring, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Chloronaphthalen-2-yl)oxyacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chlorinated naphthalene ring to a more reduced form.

    Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various ether derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Chloronaphthalen-2-yl)oxyacetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-Chloronaphthalen-2-yl)oxyacetic acid involves its interaction with specific molecular targets. The chlorinated naphthalene ring can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1-Bromonaphthalen-2-yl)oxyacetic acid
  • 2-(1-Iodonaphthalen-2-yl)oxyacetic acid
  • 2-(1-Fluoronaphthalen-2-yl)oxyacetic acid

Uniqueness

2-(1-Chloronaphthalen-2-yl)oxyacetic acid is unique due to the presence of the chlorine atom, which imparts specific reactivity and interaction properties. Compared to its brominated, iodinated, or fluorinated counterparts, the chlorinated compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

41791-47-3

Molekularformel

C12H9ClO3

Molekulargewicht

236.65 g/mol

IUPAC-Name

2-(1-chloronaphthalen-2-yl)oxyacetic acid

InChI

InChI=1S/C12H9ClO3/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15)

InChI-Schlüssel

FUJBOABXGGWARB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.